molecular formula C12H12ClN B576408 4-Chloro-2,3,6-trimethylquinoline CAS No. 1203-71-0

4-Chloro-2,3,6-trimethylquinoline

Cat. No.: B576408
CAS No.: 1203-71-0
M. Wt: 205.685
InChI Key: IUQCFVPXSUQQSC-UHFFFAOYSA-N
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Description

4-Chloro-2,3,6-trimethylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and methyl groups on the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3,6-trimethylquinoline typically involves the chlorination of 2,3,6-trimethylquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methyl groups can undergo oxidation to form carboxylic acids or aldehydes under specific conditions.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol or tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Tetrahydroquinoline derivatives.

Scientific Research Applications

4-Chloro-2,3,6-trimethylquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential antimalarial and anticancer agents.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Agrochemicals: Utilized in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,6-trimethylquinoline depends on its application:

    In Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.

    In Material Science: Its electronic properties facilitate charge transport in organic semiconductors, enhancing the performance of electronic devices.

Comparison with Similar Compounds

    2,3,6-Trimethylquinoline: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Chloroquinoline: Lacks the methyl groups, affecting its chemical properties and uses.

    2,4,6-Trimethylquinoline: Similar structure but without the chlorine atom, leading to different chemical behavior.

Uniqueness: 4-Chloro-2,3,6-trimethylquinoline is unique due to the combined presence of chlorine and methyl groups, which enhances its reactivity and broadens its range of applications compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique chemical properties and diverse applications

Properties

IUPAC Name

4-chloro-2,3,6-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-5-11-10(6-7)12(13)8(2)9(3)14-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQCFVPXSUQQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702238
Record name 4-Chloro-2,3,6-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-71-0
Record name 4-Chloro-2,3,6-trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3,6-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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